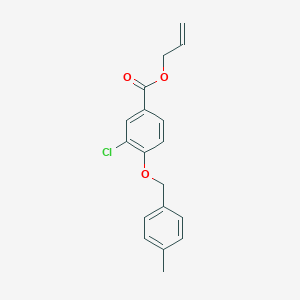
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H17ClO3. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, and a 4-methylbenzyl ether moiety. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated benzoate esters.
Substitution: Azido or thiol-substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester instead of an allyl ester.
Methyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl ester instead of an allyl ester.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a prop-2-yn-1-yl group instead of an allyl group.
Uniqueness
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the allyl group allows for unique chemical transformations that are not possible with similar compounds having different ester groups .
Eigenschaften
Molekularformel |
C18H17ClO3 |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
prop-2-enyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
InChI-Schlüssel |
QZXDRDXTWUQVNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


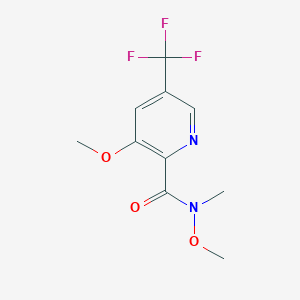
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

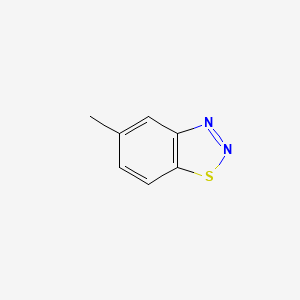

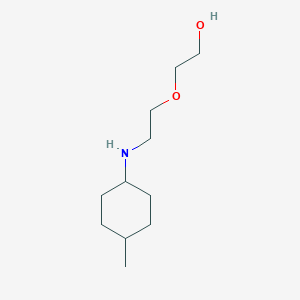
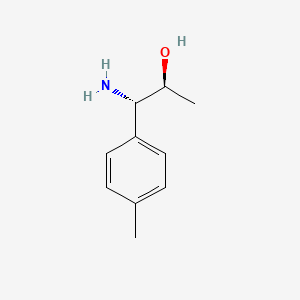
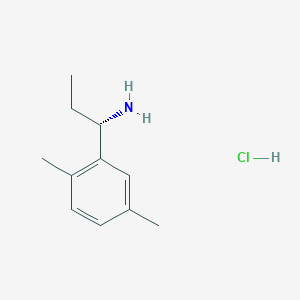
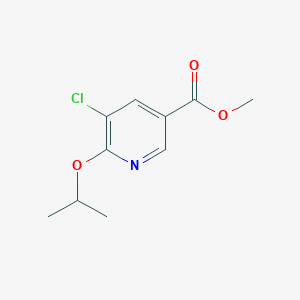
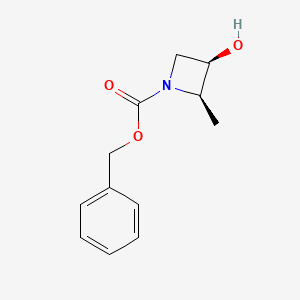
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
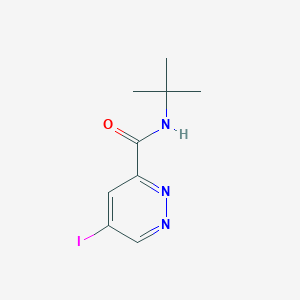
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
